N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

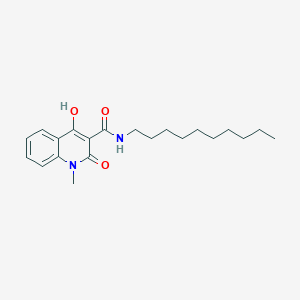

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide is a complex organic compound with the molecular formula C21H30N2O3 . This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities . The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .

Preparation Methods

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide can be achieved through several synthetic routes. One common method involves the acylation of anthranilic acid derivatives followed by cyclization . The reaction conditions typically include the use of acyl chlorides and bases such as triethylamine . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide undergoes various chemical reactions, including:

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to antimicrobial effects . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

When compared to other similar compounds, 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide stands out due to its unique decylamide side chain, which can enhance its lipophilicity and membrane permeability . Similar compounds include:

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the decylamide side chain, resulting in different biological activities.

4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a methyl group instead of a decylamide, affecting its solubility and reactivity.

Biological Activity

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C21H30N2O3

- Molecular Weight: 358.5 g/mol

- IUPAC Name: N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Chemical Structure:

The compound features a quinoline core with a hydroxyl group and a decyl side chain, enhancing its lipophilicity and potential membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O3 |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

| InChI Key | XEZWPKAEJOTKHC-UHFFFAOYSA-N |

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication processes and leading to antimicrobial effects.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes associated with bacterial and viral replication, making it a candidate for drug development against resistant strains.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline compounds possess notable antibacterial properties. For instance, studies have demonstrated moderate antibacterial activity against various strains of bacteria, including those that are opportunistic in immunocompromised patients.

Antiviral Activity

The compound has been evaluated for its potential as an anti-HIV agent. A study involving similar quinoline derivatives showed that compounds with structural similarities could inhibit HIV integrase (IN) activity, although specific data on N-decyl derivatives is limited.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

-

Antibacterial Studies:

- A study reported the synthesis of various 4-hydroxyquinoline derivatives and their evaluation against bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Compounds showed varying degrees of antibacterial efficacy, with some achieving MIC values below 100 µM against resistant strains .

- Antiviral Studies:

- Docking Studies:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Antimicrobial Activity | Antiviral Activity | Remarks |

|---|---|---|---|

| N-decyl-4-hydroxy-1-methyl... | Moderate | Potential | Enhanced lipophilicity due to decyl chain |

| 4-Hydroxy-2-oxo... | Significant | Moderate | Lacks decyl chain; different solubility |

| 4-Methyl-2-oxo... | Low | Low | Less effective due to structural differences |

Properties

Molecular Formula |

C21H30N2O3 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C21H30N2O3/c1-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23(2)21(18)26/h10-11,13-14,24H,3-9,12,15H2,1-2H3,(H,22,25) |

InChI Key |

XEZWPKAEJOTKHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.